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This in-depth technical guide explores the historical evolution of posterior sclerotomy for the
purpose of vitreous sampling. From rudimentary needle aspirations to sophisticated, small-
gauge vitrectomy, this document details the key methodologies, presents comparative data,
and illustrates the progression of techniques that have become foundational for both diagnostic
and research applications in ophthalmology. Understanding this evolution provides critical
context for the development of novel therapeutics and diagnostic tools targeting the posterior
segment of the eye.

Early Explorations: The Era of Needle Aspiration

The earliest attempts to sample the vitreous humor were driven by the need to diagnose
intraocular infections and inflammations. These initial procedures were performed with a simple
needle and syringe, a technique now referred to as a "vitreous tap" or "needle biopsy."

Experimental Protocol: Mid-20th Century Diagnostic
Needle Tap

This protocol represents a generalized methodology for the vitreous tap procedure as
performed in the mid-20th century, primarily for diagnosing conditions like endophthalmitis.

Objective: To aspirate a sample of vitreous humor for microbiological or cytological analysis.
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Materials:

Topical anesthetic solution

Aseptic solution (e.g., povidone-iodine)

Eyelid speculum

Syringe (1-5 ml)

Hypodermic needle (typically 22 to 27-gauge)[1]

Sterile collection tube

Procedure:

Administer topical anesthesia to the patient's eye.

o Prepare the surgical field by applying an aseptic solution to the ocular surface and
surrounding skin.

e Insert an eyelid speculum to ensure the eye remains open and to keep the eyelashes out of
the surgical field.

« ldentify the needle insertion site in the pars plana, a relatively avascular region of the ciliary
body. The insertion point is typically measured 3.5-4.0 mm posterior to the limbus.[2]

o Carefully insert the needle through the sclera, directing it towards the center of the vitreous
cavity to avoid contact with the crystalline lens and the retina.[3]

o Slowly aspirate approximately 0.2 to 0.5 ml of vitreous fluid into the syringe.[2][3] Resistance
to aspiration may be met, particularly in non-liquefied vitreous.[1]

e Withdraw the needle carefully.
o Apply pressure to the injection site to prevent leakage.

o Immediately transfer the vitreous sample to a sterile collection tube for laboratory analysis.
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The Mechanical Revolution: Pars Plana Vitrectomy
for Sampling

The 1970s marked a paradigm shift in vitreoretinal surgery with the invention of the first closed-
system vitrectomy device, the Vitreous Infusion Suction Cutter (VISC), by Robert Machemer.[4]
This innovation allowed for the controlled removal of vitreous humor, significantly improving the
safety and efficacy of the procedure and enabling the collection of larger, less traction-
associated vitreous samples.

Experimental Protocol: Early Pars Plana Vitrectomy
(PPV) with Vitreous Cutter

This protocol describes the foundational technique for obtaining a vitreous sample using an
early-generation (e.g., 20-gauge) vitrectomy system.

Objective: To obtain a larger, more representative vitreous sample for diagnostic purposes,
particularly in cases of suspected intraocular lymphoma or other conditions requiring a greater
volume of tissue.

Materials:

Operating microscope

Vitrectomy machine with infusion, suction, and cutting capabilities

Vitreous cutter (vitreotome), initially 17-gauge, later standardized to 20-gauge[1]

Infusion line and cannula

Sclerotomy instruments (e.g., MVR blade)

Light pipe for endoillumination

Sterile vitreous collection cassette or syringe

Procedure:
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e Under local or general anesthesia, create conjunctival peritomies at the planned sclerotomy
sites.

o Create three sclerotomies (ports) through the pars plana (typically 3.0-4.0 mm posterior to
the limbus) for the infusion cannula, the vitreous cutter, and an endoillumination source.[2]

e Place the infusion cannula, typically in the inferotemporal quadrant, ensuring its tip is in the
vitreous cavity before starting the infusion of balanced salt solution (BSS).

e For an undiluted sample, the infusion line is kept closed initially.

 Introduce the vitreous cutter through one of the superior sclerotomies and the light pipe
through the other.

» Position the tip of the vitreous cutter in the mid-vitreous cavity.

» Activate the cutting and aspiration functions of the vitrectomy machine to draw vitreous into
the collection line. The sample is collected in a specialized cassette or can be aspirated from
the line with a syringe.

e Once a sufficient sample is obtained (typically 1-2 ml or more), the infusion can be opened to
maintain intraocular pressure while the remainder of the therapeutic vitrectomy is performed.

[5]

At the conclusion of the surgery, the sclerotomies are closed with sutures.

Refinement and Miniaturization: The Advent of
Small-Gauge Surgery

The late 20th and early 21st centuries saw the progressive miniaturization of vitrectomy
instrumentation, moving from 20-gauge to 23-, 25-, and now 27-gauge systems. These smaller-
gauge instruments allow for sutureless, self-sealing sclerotomies, reducing surgical trauma and
patient recovery time. This has made vitreous biopsy a safer and more routine procedure.

Experimental Protocol: Modern Small-Gauge Sutureless
Vitrectomy Biopsy
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This protocol outlines the contemporary method for obtaining a vitreous sample, which is often
performed at the beginning of a vitrectomy procedure for various indications.

Objective: To safely and efficiently obtain a high-quality, undiluted vitreous sample with minimal
iatrogenic trauma.

Materials:

Modern vitrectomy system with high-speed cutters

Small-gauge (23, 25, or 27-gauge) trocar and cannula system

Small-gauge vitreous cutter and light pipe

Syringe (3-5 ml) for manual aspiration from the suction line

Sterile collection container

Procedure:

e Under anesthesia, create angled, self-sealing sclerotomies by inserting the trocar-cannula
systems through the conjunctiva and sclera into the pars plana.

« Insert the infusion cannula, ensuring it is correctly positioned in the vitreous cavity. Keep the
infusion line clamped.

« Insert the small-gauge vitreous cutter and endoilluminator.
e Attach a syringe to the aspiration line of the vitrector.

» Position the cutter in the mid-vitreous and begin cutting and aspirating the vitreous. The
sample is collected directly into the attached syringe.

» To obtain a larger volume of undiluted vitreous (up to 4 cc), air can be infused simultaneously
to maintain intraocular pressure while the sample is aspirated.[6]

¢ Once the biopsy is complete, the syringe is removed, the aspiration line is reconnected to
the vitrectomy machine, and the infusion is started for the subsequent therapeutic procedure.
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e At the end of the surgery, the cannulas are removed, and the self-sealing wounds are
checked for integrity.

Quantitative Data Summary

The evolution of these techniques has led to significant changes in sample volume, diagnostic
yield, and complication profiles. The following tables summarize key quantitative data gathered
from various studies.

Table 1: Comparison of Vitreous Sampling Techniques

Mechanized Vitrectomy

Parameter Needle Aspiration (Tap) .
Biopsy (PPV)
Instrument Gauge 22-30 gauge[1][7] 20, 23, 25, 27-gauge[1][6]
Typical Sample Volume 0.2 - 0.5 ml[2][3] 1.0 - 4.0 ml or more[5][6]
] Outpatient clinic or Operating ]
Setting Operating Room
Room[2]
Anesthesia Topical or Local[2] Local or General

Required for 20g; typicall
Suture Requirement None a g ypiealy
none for 223g

Table 2: Diagnostic Yield of Vitreous Sampling Methods
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Study/Condition

Needle Aspiration
(Tap)

Mechanized
Vitrectomy Biopsy
(PPV)

Notes

Endophthalmitis
Vitrectomy Study
(EVS)

69% Culture Positive

66% Culture Positive

Study focused on
post-cataract surgery
endophthalmitis.[1]

Duke University Study
(2009-2018)

47% Culture Positive

59% Culture Positive

Included various
etiologies of

endophthalmitis.[8]

General

Uveitis/Malignancy

92% Adequate

Sample

>95% Adequate

Sample

Vitrectomy generally
provides a larger, less
diluted sample,
increasing yield for

cytopathology.[9]

Banu et al.
(Endophthalmitis)

74% Culture Positive

88% Culture Positive

(Vitrectomy Fluid)

Vitrectomy fluid
(diluted sample)
showed higher
positivity than
tap/biopsy .[10]

Table 3: Complication Rates of Vitreous Sampling Techniques
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Complication

Needle Aspiration
(Tap)

Mechanized
Vitrectomy Biopsy
(PPV)

Notes

Data from the

Intraoperative .
~3% ~2% Endophthalmitis
Hyphema )
Vitrectomy Study.[1]
9-12 month follow-up
Postoperative Retinal in the EVS; difference
~11% ~8%

Detachment

not statistically

significant.[1]

latrogenic Retinal
Break

Low but risk of traction

~1.5% (with air

infusion)[5]

Risk is present with
both techniques,
especially with

vitreous incarceration.

In a large series of

Sclerotomy Break Not applicable <0.1% small-gauge PPV with
biopsy.[6]
Modern techniques
_ have very low rates of
Lens Touch Risk present <0.1%

lens-related

complications.[6]

Visualization of Procedural Evolution

The progression from a simple needle tap to multi-port, small-gauge vitrectomy represents a

significant leap in surgical capability and safety. This evolution can be visualized as a logical

workflow, where each technological advancement addresses the limitations of its predecessor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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